

# 3-Benzyloxybenzyl alcohol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-Benzyloxybenzyl alcohol

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## An In-depth Technical Guide to 3-Benzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Benzyloxybenzyl alcohol**, a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules. Its unique structure, featuring both a primary alcohol and a benzyl ether, makes it a valuable building block in the fields of pharmaceutical development, agrochemicals, and materials science. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.

## Chemical Structure and IUPAC Name

**3-Benzyloxybenzyl alcohol** is an aromatic alcohol characterized by a benzyl alcohol core where the hydroxyl group is at the meta-position relative to a benzyloxy substituent.

Chemical Structure:

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IUPAC Name: (3-(Benzyloxy)phenyl)methanol[1]

Synonyms: 3-(Phenylmethoxy)benzenemethanol, (3-Benzyloxyphenyl)methanol, m-(Benzyloxy)benzyl alcohol[1]

## Physicochemical Properties

The properties of **3-Benzyloxybenzyl alcohol** make it a stable and reactive intermediate for various synthetic applications. It is generally soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1]

Property	Value	Reference
CAS Number	1700-30-7	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	214.26 g/mol	[2][3]
Appearance	White to pale yellow crystalline powder or solid	[1][2]
Melting Point	47-50 °C	[2]
Boiling Point	Not precisely determined (high boiling)	
Density	Not precisely determined	
pKa (Alcohol -OH)	~16-18 (estimated for a primary alcohol)	
Purity	≥ 98% (by GC)	[2]

## Synthesis of 3-Benzyloxybenzyl Alcohol

**3-Benzyloxybenzyl alcohol** is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 3-hydroxybenzyl alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide in an  $S_N2$  reaction to form the benzyl ether linkage.

### Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative procedure for the synthesis of **3-Benzyloxybenzyl alcohol** from 3-hydroxybenzyl alcohol and benzyl bromide.

Materials:

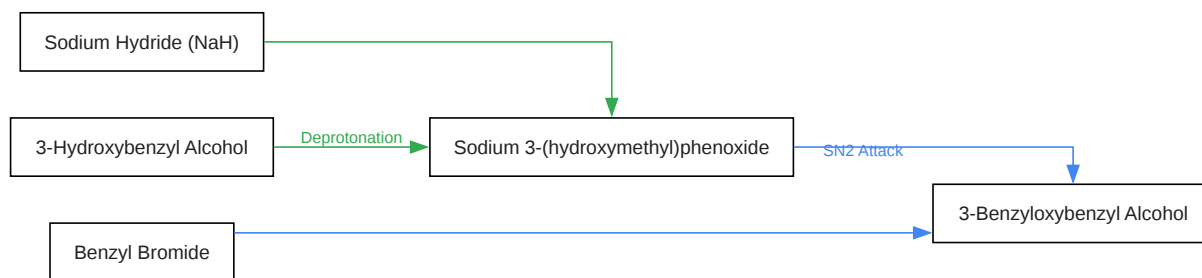
- 3-Hydroxybenzyl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Benzyl bromide
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

- **Reaction Setup:** A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.
- **Deprotonation:** To the flask, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (5 mL per mmol of alcohol). Begin stirring to dissolve the alcohol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The mixture will be stirred at this temperature for 30 minutes, during which hydrogen gas will evolve, and the sodium salt of the alcohol will form.
- **Ether Formation:** A solution of benzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Work-up:** The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **3-Benzyloxybenzyl alcohol** as a white to pale yellow solid.

## Synthetic Pathway Diagram

The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing **3-Benzyloxybenzyl alcohol**.



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Caption: Williamson ether synthesis of **3-Benzyloxybenzyl alcohol**.

## Applications in Research and Development

**3-Benzyloxybenzyl alcohol** is a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and chemical industries.[2]

- **Pharmaceutical Development:** It serves as a precursor for the synthesis of compounds with potential therapeutic activities, including anti-inflammatory and analgesic properties.[2] The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step, or it can be an integral part of the final molecular structure.
- **Organic Synthesis:** In organic chemistry, it is used to construct more complex molecular architectures.[2] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.
- **Cosmetic Formulations:** The compound is also utilized in the cosmetics industry, potentially for its properties as a skin-conditioning agent.[2]

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## References

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